3-Acetamido-3-deoxy-D-allose
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Overview
Description
3-Acetamido-3-deoxy-D-allose: is a monosaccharide derivative characterized by the presence of an acetamido group at the third carbon and the absence of a hydroxyl group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of D-allose as a starting material, which undergoes a series of chemical transformations to yield the desired compound .
Industrial Production Methods: Industrial production of 3-Acetamido-3-deoxy-D-allose may involve enzymatic processes or microbial fermentation techniques. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetamido-3-deoxy-D-allose can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxypropionic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acetamido group.
Scientific Research Applications
Chemistry: 3-Acetamido-3-deoxy-D-allose is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biochemical probe .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Acetamido-3-deoxy-D-allose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including antibacterial activity .
Comparison with Similar Compounds
- 3-Acetamido-3-deoxy-D-glucose
- 3-Acetamido-3-deoxy-D-mannose
- 3-Acetamido-3-deoxy-D-galactose
Comparison: While these compounds share the acetamido group and the deoxy modification at the third carbon, 3-Acetamido-3-deoxy-D-allose is unique due to its specific stereochemistry and the resulting biological activity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPVYPQMRXUHU-FKSUSPILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721133 |
Source
|
Record name | 3-Acetamido-3-deoxy-D-allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-26-2 |
Source
|
Record name | 3-Acetamido-3-deoxy-D-allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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